1-[2-(Allyloxy)phenyl]ethanamine
Overview
Description
“1-[2-(Allyloxy)phenyl]ethanamine” is a chemical compound with the CAS Number: 1184578-88-8 . It has a molecular weight of 177.25 and its molecular formula is C11H15NO . It is a light yellow to brown liquid .
Molecular Structure Analysis
The InChI code for “1-[2-(Allyloxy)phenyl]ethanamine” is 1S/C11H15NO/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h3-7,9H,1,8,12H2,2H3 . This indicates that the compound has a phenyl ring joined to an amino group via a two-carbon sidechain .Physical And Chemical Properties Analysis
“1-[2-(Allyloxy)phenyl]ethanamine” is a light yellow to brown liquid . Its density is reported as 1.0±0.1 g/cm3 . The boiling point is 283.8±28.0 °C at 760 mmHg .Scientific Research Applications
Organic Synthesis and Catalysis
Research on compounds with structural similarities to 1-[2-(Allyloxy)phenyl]ethanamine demonstrates their utility in organic synthesis and catalysis. For instance, the development of novel synthetic routes for phenoxylated ethanamines, which are key intermediates in the synthesis of pharmacologically active molecules, highlights the importance of such compounds in medicinal chemistry (Xiaoxia Luo et al., 2008). Similarly, research into the synthesis of well-defined block copolymers using functional alkoxyamines showcases the applicability of these compounds in polymer chemistry (Y. Miura et al., 2003).
Environmental and Analytical Chemistry
Studies have also explored the use of phenylethanamine derivatives in environmental and analytical chemistry. The development of highly sensitive electrochemical sensors for the detection of heavy metals, utilizing compounds like 1-phenyl-N-(pyridin-2-ylmethyl)ethanamine, demonstrates their potential in environmental monitoring and safety (Afzal Shah et al., 2017).
Biomedical Research
In biomedical research, the structural features of phenylethanamine derivatives have been exploited for various applications. The study of antiestrogen binding sites using compounds structurally related to 1-[2-(Allyloxy)phenyl]ethanamine sheds light on potential therapeutic targets for breast cancer treatment (L. J. Brandes et al., 1985). Additionally, the investigation into the metabolism of psychoactive substances provides valuable information for drug safety and pharmacology (L. M. Nielsen et al., 2017).
Safety And Hazards
The safety data sheet for “1-[2-(Allyloxy)phenyl]ethanamine” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(2-prop-2-enoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h3-7,9H,1,8,12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJYCMDUAJKNKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCC=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Allyloxy)phenyl]ethanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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